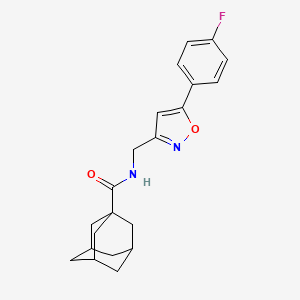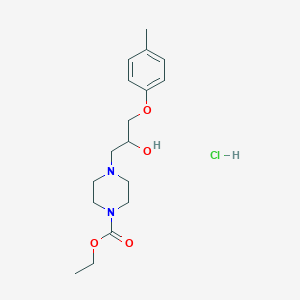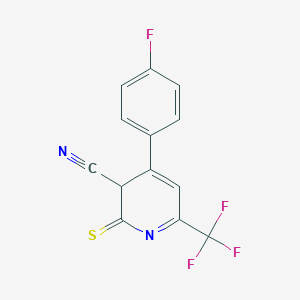
(3r,5r,7r)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)adamantane-1-carboxamide is a chemical compound that has shown potential in various scientific research applications. It is a derivative of adamantane, a cyclic hydrocarbon, and has been synthesized using a variety of methods.
Scientific Research Applications
Quantum Theory and Noncovalent Interactions
Adamantane derivatives are utilized in the study of noncovalent interactions, which are crucial for understanding molecular recognition and self-assembly processes. For instance, adamantane-1,3,4-thiadiazole hybrids have been synthesized and analyzed to understand intra- and intermolecular interactions based on the quantum theory of atoms-in-molecules (QTAIM) approach. These studies provide insights into the strength and nature of hydrogen bonds and other noncovalent interactions in molecular structures, which are fundamental in materials science and drug design (El-Emam et al., 2020).
Antimicrobial Activity
Adamantane derivatives have been explored for their potential antimicrobial properties. The synthesis and evaluation of various adamantane-1-carbohydrazide derivatives, for example, have shown significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings indicate the potential of adamantane-based compounds in the development of new antimicrobial agents (El-Emam et al., 2012).
Material Science and Polymer Chemistry
In material science and polymer chemistry, adamantane derivatives contribute to the development of new materials with unique properties. The synthesis of polyamides containing adamantyl moieties, for instance, has led to materials with high thermal stability, glass transition temperatures, and mechanical strength. These properties make adamantane-based polymers suitable for advanced applications in electronics, aerospace, and other high-performance materials (Chern et al., 1998).
Molecular Design and Drug Discovery
In drug discovery, the structural features of adamantane are exploited to design molecules with enhanced pharmacological properties. The rigidity and three-dimensional shape of the adamantane core can influence the bioactivity and selectivity of pharmaceutical compounds. For example, certain adamantane-carboxamides have been identified as potent 5-HT2 receptor antagonists, highlighting the potential of adamantane derivatives in the development of new therapeutic agents (Fujio et al., 2000).
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c22-17-3-1-16(2-4-17)19-8-18(24-26-19)12-23-20(25)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,13-15H,5-7,9-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCSUOFDJBIGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2859220.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2859223.png)



![Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2859230.png)
![1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2859231.png)
